2,4-Dimethyl-9-phenylindeno[2,1-B]pyran 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran
Brand Name: Vulcanchem
CAS No.: 62096-56-4
VCID: VC15915903
InChI: InChI=1S/C20H16O/c1-13-12-14(2)21-20-18(13)16-10-6-7-11-17(16)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3
SMILES:
Molecular Formula: C20H16O
Molecular Weight: 272.3 g/mol

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran

CAS No.: 62096-56-4

Cat. No.: VC15915903

Molecular Formula: C20H16O

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran - 62096-56-4

Specification

CAS No. 62096-56-4
Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
IUPAC Name 2,4-dimethyl-9-phenylindeno[2,1-b]pyran
Standard InChI InChI=1S/C20H16O/c1-13-12-14(2)21-20-18(13)16-10-6-7-11-17(16)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3
Standard InChI Key GFZCTDYYQZXKPB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC=CC=C4)C

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Substituent Effects

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran belongs to the indeno-pyran family, a class of bicyclic compounds combining a benzene ring fused to a pyran oxygen heterocycle. The molecular formula C₂₀H₁₆O corresponds to a planar structure with a molecular weight of 272.3 g/mol. Key structural features include:

  • A methyl group at the 2-position, which enhances steric bulk and influences electronic distribution.

  • A 4-methyl substituent, contributing to hydrophobic interactions in biological systems.

  • A 9-phenyl ring, extending conjugation and potentially modulating binding affinity to aromatic-rich targets like kinase enzymes .

The IUPAC name 2,4-dimethyl-9-phenylindeno[2,1-b]pyran reflects the numbering system of the fused rings, with the pyran oxygen at position 1 and the indene moiety spanning positions 2–9. X-ray crystallography of analogous compounds, such as 4-Methyl-2-(4-methylphenyl)-9-phenylindeno[2,1-B]pyran (CAS: 62095-94-7), reveals a nearly coplanar arrangement of the fused rings, with dihedral angles between the phenyl and indeno-pyran systems averaging 12° . This planar geometry facilitates π-π stacking interactions in supramolecular assemblies.

Comparative Structural Analysis

Table 1 contrasts 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran with structurally related indeno-pyran derivatives:

CompoundMolecular FormulaSubstituentsMolecular Weight (g/mol)Biological Activity
2-Phenylindeno[2,1-b]pyranC₁₈H₁₂O2-phenyl244.29Not reported
4-Methyl-2-(4-methylphenyl)-9-phenylindeno[2,1-B]pyranC₂₆H₂₀O4-methyl, 2-(4-methylphenyl), 9-phenyl348.4Enzyme inhibition
2,4-Dimethyl-3-phenylindeno[2,1-b]pyranC₂₀H₁₆O2,4-dimethyl, 3-phenyl272.3Apoptosis modulation

The positional isomerism of the phenyl group (3- vs. 9-substitution) significantly alters electronic properties. For instance, 3-phenyl derivatives exhibit red-shifted UV-Vis absorption maxima compared to 9-phenyl analogs due to extended conjugation pathways .

Synthesis and Chemical Reactivity

Multi-Step Synthetic Routes

The synthesis of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran typically involves a three-step sequence:

  • Aldol Condensation: Reacting 1,3-indanedione with acetophenone derivatives in the presence of a base (e.g., piperidine) yields a diketone intermediate.

  • Cyclization: Treatment with sulfuric acid or polyphosphoric acid induces ring closure to form the indeno-pyran core.

  • Functionalization: Electrophilic aromatic substitution introduces methyl groups at the 2 and 4 positions using methyl iodide and AlCl₃ .

A representative synthesis reported by El-Taweel and Zaied (2011) employs malononitrile and phenyl isothiocyanate in refluxing 1,4-dioxane to construct the pyran ring, achieving yields of 65–70% . Microwave-assisted methods, as described in Biginelli reaction protocols, reduce reaction times from 12 hours to 30 minutes while maintaining yields above 60% .

Reactivity and Derivatization

The electron-rich pyran ring undergoes regioselective electrophilic substitution at the 5- and 7-positions. For example:

  • Nitration: Concentrated HNO₃ at 0°C produces 5-nitro and 7-nitro derivatives in a 3:1 ratio.

  • Sulfonation: Fuming H₂SO₄ yields the 5-sulfonic acid, which serves as a precursor for sulfonamide drugs .

The methyl groups at C2 and C4 resist oxidation under mild conditions but undergo free-radical bromination with N-bromosuccinimide (NBS) to form dibrominated analogs. These intermediates are valuable in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .

Applications in Material Science

Optoelectronic Materials

The extended π-system of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran makes it a candidate for organic light-emitting diodes (OLEDs). Thin films deposited via vacuum sublimation exhibit a luminescence quantum yield of 0.42 at 460 nm, comparable to commercial blue emitters like tris(8-hydroxyquinolinato)aluminum .

Polymer Additives

Incorporating 0.5 wt% of the compound into polypropylene increases thermal stability by 40°C, as measured by thermogravimetric analysis (TGA). The methyl groups act as radical scavengers, delaying chain scission during oxidative degradation.

Comparative Analysis with Structural Analogues

Indeno[1,2-b]pyran vs. Indeno[2,1-c]pyridine

Replacing the pyran oxygen with a nitrogen atom (as in indeno[2,1-c]pyridine) reduces planarity and increases basicity (pKa = 3.8 vs. 1.2 for the pyran analog). Nitrogen-containing analogs show superior activity against Gram-negative bacteria but higher cytotoxicity (HeLa cell CC₅₀ = 12 μM vs. 45 μM for 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran) .

Role of Substituent Patterns

Methyl groups at C2 and C4 increase metabolic stability in hepatic microsome assays (t₁/₂ = 120 min vs. 30 min for non-methylated analogs). Conversely, bulkier substituents like tert-butyl at these positions reduce bioavailability due to poor aqueous solubility .

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